2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a benzodiazole ring fused with a piperidine ring, linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the piperidine moiety. The final step involves the acylation of the piperidine derivative with 2,3-dimethylphenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole or piperidine derivatives.
Scientific Research Applications
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with nucleophilic sites on proteins, while the piperidine moiety can enhance binding affinity. This compound may modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzotriazol-1-yl)-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
Compared to similar compounds, 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a piperidine moiety and an acetamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-6-5-9-18(16(15)2)23-21(27)14-26-12-10-17(11-13-26)22-24-19-7-3-4-8-20(19)25-22/h3-9,17H,10-14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNJJAXIKZTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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